(E)-3-((3-chloro-4-methylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile

Description

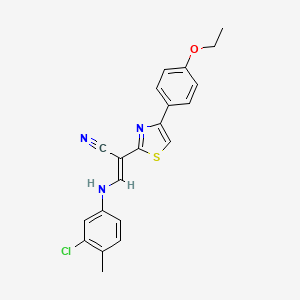

The compound (E)-3-((3-chloro-4-methylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile features a central acrylonitrile scaffold conjugated to a thiazole ring substituted with a 4-ethoxyphenyl group and an amino-linked 3-chloro-4-methylphenyl moiety. The stereochemistry (E-configuration) further defines its spatial arrangement, critical for intermolecular interactions .

Properties

IUPAC Name |

(E)-3-(3-chloro-4-methylanilino)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3OS/c1-3-26-18-8-5-15(6-9-18)20-13-27-21(25-20)16(11-23)12-24-17-7-4-14(2)19(22)10-17/h4-10,12-13,24H,3H2,1-2H3/b16-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNVGXJBBGUYHJP-FOWTUZBSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)C)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)C)Cl)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((3-chloro-4-methylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common synthetic route may include:

Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

Amination: The chloro-substituted phenyl group can be introduced through a nucleophilic aromatic substitution reaction with an appropriate amine.

Acrylonitrile Formation: The final step involves the formation of the acrylonitrile moiety through a Knoevenagel condensation reaction between the thiazole derivative and a suitable aldehyde in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-3-((3-chloro-4-methylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (E)-3-((3-chloro-4-methylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile involves its interaction with specific molecular targets and pathways. This may include:

Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

Pathways Involved: Signaling pathways or metabolic pathways that are affected by the compound’s activity.

Comparison with Similar Compounds

Structural Analogues with Thiazole and Acrylonitrile Motifs

Several acrylonitrile derivatives with thiazole or benzothiazole rings have been synthesized and characterized. Key examples include:

Table 1: Structural and Physical Properties of Selected Acrylonitrile Derivatives

Key Observations :

- Substituent Effects : Bulky groups (e.g., biphenyl in 7j) increase melting points and thermal stability compared to smaller substituents like pyridinyl (7f) .

- Stereochemistry : The E-configuration in the target compound ensures planar conjugation, critical for π-π stacking in crystalline phases, as seen in related structures analyzed via SHELX and ORTEP .

Key Observations :

- Sensing : Triphenylamine derivatives () exhibit strong solvatochromism due to extended conjugation, whereas the target compound’s ethoxy group may optimize solubility in aqueous-organic media for sensor applications .

- Optoelectronics : Chromene-containing analogues () show redshifted absorption spectra compared to the target compound, suggesting tunable photophysical properties via substituent choice .

Biological Activity

(E)-3-((3-chloro-4-methylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's structure can be described using its IUPAC name and SMILES notation. Its molecular formula is .

- IUPAC Name : this compound

- SMILES : CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)Cl)C#N)C(=O)C=CCN(C)C

Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values provide insight into its effectiveness.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Bacillus subtilis | 4.69 - 22.9 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

The compound exhibited moderate to good antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Antifungal Activity

The antifungal properties were also assessed, showing promising results against common fungal pathogens.

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

These results indicate that the compound may serve as a potential antifungal agent, particularly in treating infections caused by Candida albicans .

Anticancer Activity

In addition to its antimicrobial properties, the compound has been investigated for its anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

A study reported that the compound significantly reduced cell viability in several cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic applications.

Case Studies

- Case Study on Antibacterial Efficacy : A research team conducted an in vitro study comparing the antibacterial activity of various acrylonitrile derivatives, including our compound of interest. The study found that the presence of the thiazole moiety significantly enhanced antibacterial activity compared to other derivatives lacking this feature .

- Case Study on Anticancer Potential : Another investigation focused on the anticancer properties of thiazole derivatives, revealing that compounds with similar structural features to this compound exhibited notable cytotoxicity against breast cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.